Cas no 105880-09-9 (beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure)

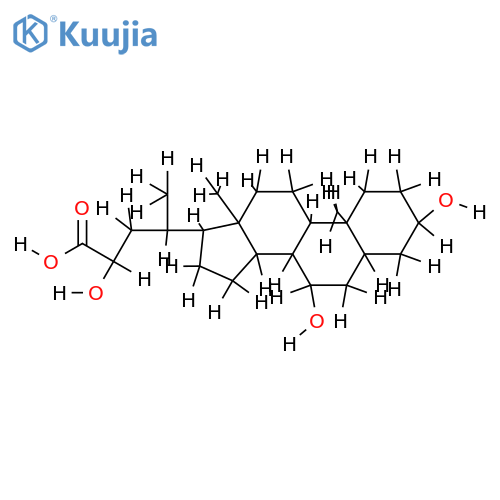

105880-09-9 structure

商品名:beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure 化学的及び物理的性質

名前と識別子

-

- beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure

- CHEBI:181159

- F96099

- '(2S,4R)-4-((3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid'

- 105880-09-9

- (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid

- LMST04010103

- (2S,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid

-

- インチ: InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1

- InChIKey: SLDVWYDDPPFGHK-CIEAULFFSA-N

計算された属性

- せいみつぶんしりょう: 408.28757437g/mol

- どういたいしつりょう: 408.28757437g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 637

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 11

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1299803-1g |

(2R,4R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid |

105880-09-9 | 95% | 1g |

$5000 | 2024-06-03 | |

| eNovation Chemicals LLC | Y1299803-1g |

(2R,4R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid |

105880-09-9 | 95% | 1g |

$4000 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1299803-1g |

(2R,4R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid |

105880-09-9 | 95% | 1g |

$4000 | 2025-02-25 |

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

105880-09-9 (beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量